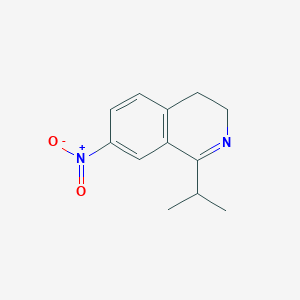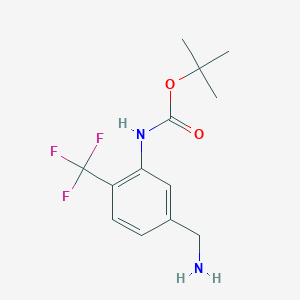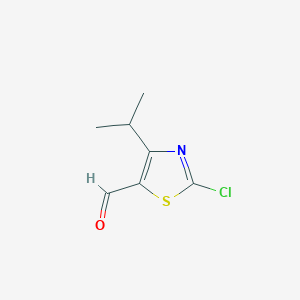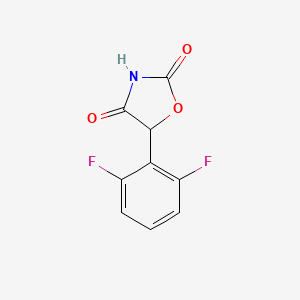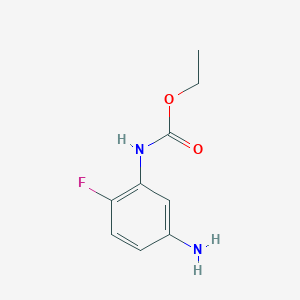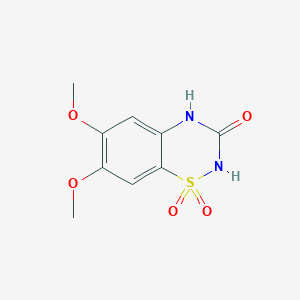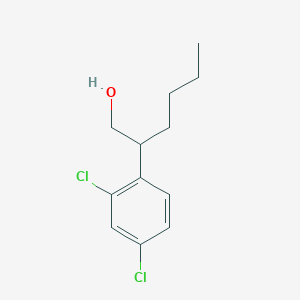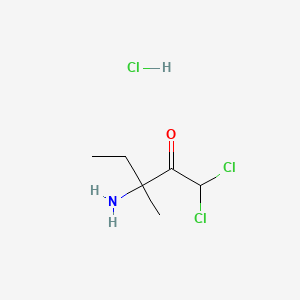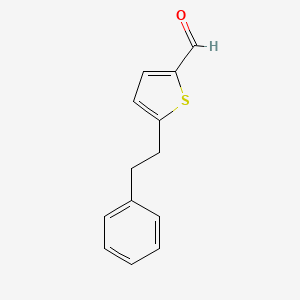
5-Phenethyl-thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenethyl-thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a phenethyl group attached to the thiophene ring, with an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-thiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between a boronic acid and a halogenated thiophene . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene carbaldehyde in good yields .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling is favored for its efficiency and functional group tolerance.
化学反应分析
Types of Reactions
5-Phenethyl-thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-Phenethylthiophene-2-carboxylic acid.
Reduction: 5-Phenethylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
5-Phenethyl-thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 5-Phenethyl-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
相似化合物的比较
Similar Compounds
5-Phenylthiophene-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenethyl group.
2-Formylthiophene: Lacks the phenethyl group, making it less lipophilic.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a phenethyl group.
Uniqueness
5-Phenethyl-thiophene-2-carbaldehyde is unique due to the presence of the phenethyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications in medicinal chemistry and materials science .
属性
分子式 |
C13H12OS |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
5-(2-phenylethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
InChI 键 |
CBMDSKURMHSKDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=C(S2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


